Fencamine
Overview
Description
Fencamine, also known by its chemical name 1,3,7-trimethyl-8-({2-[methyl(1-phenylpropan-2-yl)amino]ethyl}amino)-3,7-dihydro-1H-purine-2,6-dione, is a psychostimulant drug belonging to the amphetamine class. It is closely related to fenethylline and is known for its stimulating effects on the central nervous system .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fencamine involves multiple steps, starting with the preparation of the intermediate compounds. One common method includes the alkylation of theophylline with 2-(methyl(1-phenylpropan-2-yl)amino)ethyl chloride under basic conditions. The reaction typically requires a solvent such as dimethylformamide and a base like potassium carbonate. The reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Fencamine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide or peracids.
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: this compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically carried out in an aqueous or organic solvent.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles like halides, thiols; reactions often require a polar aprotic solvent and a base
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Fencamine has several applications in scientific research:
Chemistry: Used as a reference compound in analytical chemistry for studying the behavior of psychostimulants.
Biology: Investigated for its effects on neurotransmitter release and uptake in neuronal studies.
Medicine: Explored for its potential therapeutic effects in treating conditions like attention deficit hyperactivity disorder and narcolepsy.
Industry: Utilized in the development of new psychostimulant drugs and as a standard in quality control processes
Mechanism of Action
Fencamine exerts its effects primarily by acting as an indirect dopamine agonist. It releases dopamine by a mechanism similar to amphetamines but is less potent. The compound inhibits the dopamine transporter, preventing the reuptake of dopamine into presynaptic neurons, thereby increasing the concentration of dopamine in the synaptic cleft. This leads to enhanced stimulation of dopamine receptors and increased neuronal activity. Unlike amphetamines, this compound does not inhibit monoamine oxidase enzymes, making it somewhat safer .
Comparison with Similar Compounds
Fenethylline: A psychostimulant with similar chemical structure and effects.
Amphetamine: A well-known stimulant with higher potency.
Methamphetamine: A potent stimulant with a higher potential for abuse.
Ephedrine: A stimulant used in medicine for its bronchodilator effects.
Uniqueness of Fencamine: this compound is unique due to its balanced profile of stimulating effects and safety. It is less potent than amphetamines, reducing the risk of severe side effects and dependence. Its ability to increase dopamine levels without inhibiting monoamine oxidase enzymes makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
1,3,7-trimethyl-8-[2-[methyl(1-phenylpropan-2-yl)amino]ethylamino]purine-2,6-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N6O2/c1-14(13-15-9-7-6-8-10-15)23(2)12-11-21-19-22-17-16(24(19)3)18(27)26(5)20(28)25(17)4/h6-10,14H,11-13H2,1-5H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDTADBTVZXKSJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)N(C)CCNC2=NC3=C(N2C)C(=O)N(C(=O)N3C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10276158, DTXSID20872049 | |
Record name | Fencamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10276158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3,7-Trimethyl-8-({2-[methyl(1-phenylpropan-2-yl)amino]ethyl}amino)-3,7-dihydro-1H-purine-2,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20872049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28947-50-4 | |
Record name | Fencamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28947-50-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fencamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028947504 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fencamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10276158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FENCAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3AO7AC8C6K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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